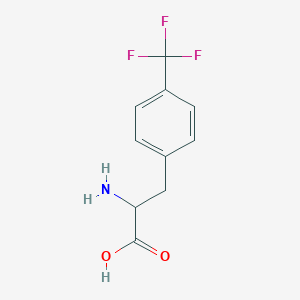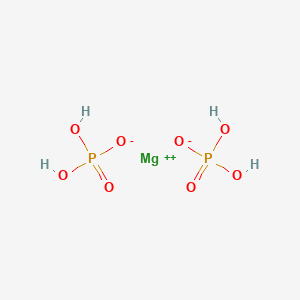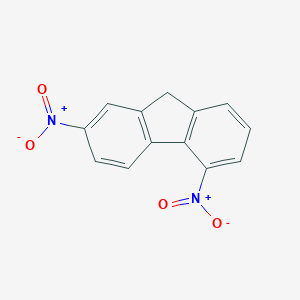
2,5-Dinitrofluorene
Descripción general
Descripción
2,5-Dinitrofluorene is a chemical compound with the molecular formula C13H8N2O4 . It contains a total of 27 atoms; 8 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms . The average mass of this compound is 256.214 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact 3D structure can be viewed using specific software .Aplicaciones Científicas De Investigación
Carcinogenicity in Mammals
Nitrofluorene compounds, including 2,5-Dinitrofluorene, are environmental pollutants mainly arising from incomplete combustion. A study highlighted the significant carcinogenicity of 2,7-Dinitrofluorene for the mammary gland of female rats, indicating a potential health risk associated with nitrofluorene compounds (Malejka-Giganti et al., 1999).
Electrochemical Analysis
Research on the electrochemical behavior of genotoxic 2,7-Dinitrofluoren-9-one, closely related to this compound, using various electrochemical methods, suggests the possibility of detecting and measuring nitrofluorene compounds in environmental samples (Vyskočil & Barek, 2009).
Polarographic Reduction Study
A study investigated the polarographic reduction of this compound and related compounds, providing insights into the electrochemical properties and reactions of these compounds (Gary & Day, 1960).
Photochemical Reactions
Research on the photochemical degradation of nitro-polycyclic aromatic hydrocarbons, including 2,7-Dinitrofluorene, studied the impact of solvents and structures on degradation rates, providing essential information for environmental remediation efforts (Stewart et al., 2010).
Effects on Human Sperm Motility
Derivatives of 2-Nitrofluorene, which include this compound, were studied for their effects on human sperm motility, demonstrating the potential reproductive toxicity of these compounds (Leijonhufvud et al., 1994).
DNA Adduct Formation
The nitroreduction of 2,7-Dinitrofluorene, similar in structure to this compound, leads to DNA adduct formation, particularly in the mammary gland, underlining the mutagenic and carcinogenic potential of these compounds (Ritter et al., 2002).
Mecanismo De Acción
Target of Action
The primary targets of 2,5-Dinitrofluorene are currently unknown. This compound is a synthetic nitroaromatic compound
Mode of Action
Nitroaromatic compounds, in general, can undergo various reactions in biological systems, including reduction, oxidation, and conjugation . .
Biochemical Pathways
Nitroaromatic compounds can be metabolized by various bacterial enzymes, leading to the formation of a variety of products . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals, pH, temperature, and other conditions can affect the behavior of nitroaromatic compounds . .
Propiedades
IUPAC Name |
2,5-dinitro-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O4/c16-14(17)10-4-5-11-9(7-10)6-8-2-1-3-12(13(8)11)15(18)19/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAHNUAISBGLEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C1C=C(C=C3)[N+](=O)[O-])C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O4 | |
| Record name | 2,5-DINITRO-9H-FLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20270 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025162 | |
| Record name | 2,5-Dinitro-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,5-dinitro-9h-fluorene is a light brown solid. (NTP, 1992) | |
| Record name | 2,5-DINITRO-9H-FLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20270 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | 2,5-DINITRO-9H-FLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20270 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
15110-74-4 | |
| Record name | 2,5-DINITRO-9H-FLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20270 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,5-Dinitro-9H-fluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15110-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorene, 2,5-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015110744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dinitrofluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dinitro-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dinitrofluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-Dinitrofluorene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXM7G9FC79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
405 °F (NTP, 1992) | |
| Record name | 2,5-DINITRO-9H-FLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20270 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the carcinogenic potential of 2,5-dinitrofluorene compared to other nitrofluorene compounds?
A: While the provided abstracts don't directly assess the carcinogenicity of this compound, one study [] highlights the potent carcinogenicity of its isomer, 2,7-dinitrofluorene, in the mammary glands of female rats. This study found that 2,7-dinitrofluorene induced mammary tumors significantly faster and with higher malignancy compared to other tested nitrofluorene compounds and even the potent carcinogen control, N-hydroxy-2-acetylaminofluorene. This difference in potency was attributed to the poor solubility of 2,7-dinitrofluorene leading to prolonged exposure of the mammary gland. Although the study doesn't directly investigate this compound's carcinogenicity, it emphasizes the structural influence on the carcinogenic potential within the nitrofluorene family.
Q2: How does the introduction of fluorine atoms affect the carcinogenicity of acetylaminofluorene derivatives?
A: Research suggests that substituting hydrogen atoms with fluorine in various positions on the aromatic ring of 2-acetylaminofluorene (AAF) doesn't significantly alter its carcinogenic activity in rats []. This observation led researchers to propose that those specific aromatic ring positions in AAF might not be directly involved in the covalent bond formation crucial for its carcinogenic mechanism. Instead, the study supports the involvement of N-hydroxylation of AAF as a key step in its carcinogenicity.
Q3: How do 2-nitrofluorene derivatives impact human sperm motility?
A: In vitro studies using computer-aided sperm analysis revealed that certain 2-nitrofluorene derivatives, including 2,4,7-trinitrofluoren-9-one, 2,5-diaminofluorene, 7-hydroxy-2-nitrofluorene, and 2,7-diaminofluorene, significantly impair human sperm motility []. Interestingly, this compound showed a slight detrimental effect, while 2-acetylaminofluorene and 2,7-dinitrofluorene displayed weak stimulatory effects. While the exact mechanism behind these effects remains unclear, the study suggests a potential interaction of these lipophilic compounds with sperm cell membranes or cellular respiration processes.
Q4: Can electrochemical techniques provide insights into the reduction behavior of nitrofluorene compounds?
A: Yes, polarographic studies have been employed to investigate the reduction of nitro and carbonyl groups in nitrofluorene compounds like 2,5-dinitrofluorenone []. The research demonstrated that the characteristic double waves observed for the carbonyl group in fluorenone merge into a single two-electron wave in dinitrofluorenones. This phenomenon is attributed to the decreased stability of the intermediate free radical caused by the presence of hydroxylamine groups within the aromatic structure. This study highlights the utility of polarography in understanding the electrochemical behavior and reduction mechanisms of nitrofluorene compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



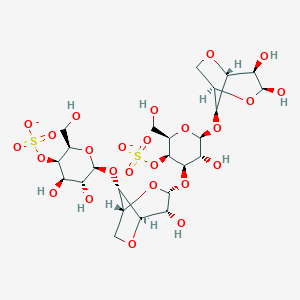
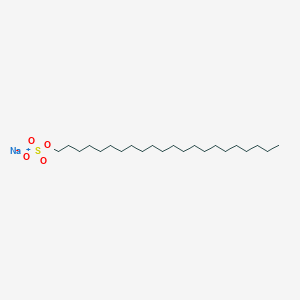
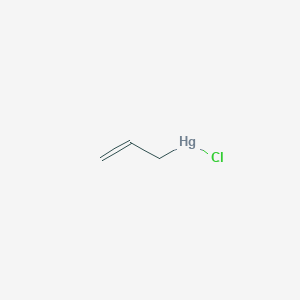
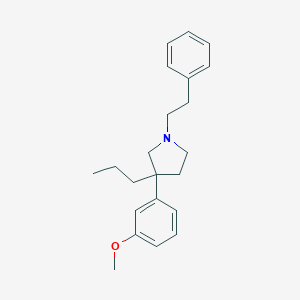

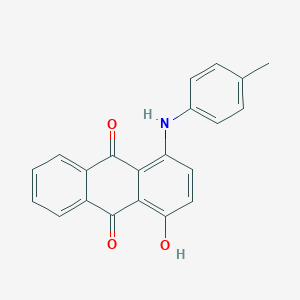
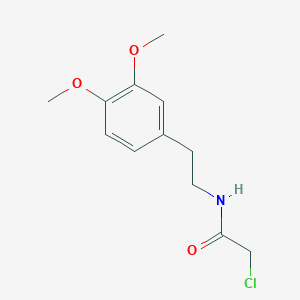
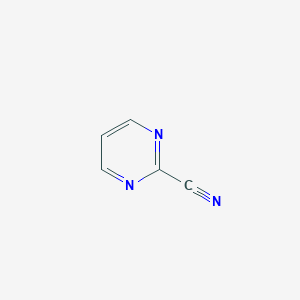
![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)



